3-(4-Chlorophenyl)-1,2,4-oxadiazole

Antiviral HIV-1 Infectious Disease

Medicinal chemistry teams select 3-(4-Chlorophenyl)-1,2,4-oxadiazole for its quantifiable biological superiority over generic oxadiazole analogs. Its 4-chlorophenyl group drives 95.4% HIV-1 inhibition—a 30.4-point advantage over p-tolyl variants—and boosts antifungal pMIC to 7.4 (vs. 5.8 baseline). As a hydrolytically stable amide bioisostere, it solves metabolic lability in lead optimization. The well-characterized LogP (2.3–2.7) and aqueous solubility (1.5 mM) ensure reproducible DMSO stock preparation, removing confounding hydrophobicity risks common in extended aryl analogs. For SAR-driven antiviral/antifungal programs, this is the validated reference scaffold.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 10550-15-9
Cat. No. B172065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1,2,4-oxadiazole
CAS10550-15-9
Synonyms3-(4-chlorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
InChIKeyXDZADIVBLSTIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-1,2,4-oxadiazole CAS 10550-15-9: Procurement-Ready Core Scaffold for Antiviral and Antifungal Research Programs


3-(4-Chlorophenyl)-1,2,4-oxadiazole (CAS 10550-15-9, C8H5ClN2O, MW 180.59) is a heterocyclic building block featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group [1]. The 1,2,4-oxadiazole core functions as a hydrolytically stable bioisostere of amide and ester functionalities, enabling metabolic stabilization in lead optimization programs [2]. Derivatives incorporating this scaffold have demonstrated significant anti-HIV-1 activity in CD4+ reporter cell lines, with 4-chlorophenyl substitution contributing to enhanced antiviral potency compared to other aryl variants [3], as well as antifungal activity in structure-activity relationship studies [4].

Why 3-(4-Chlorophenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic Oxadiazole Analogs in Lead Optimization


The 4-chlorophenyl substituent at the 3-position of the 1,2,4-oxadiazole ring is not a passive structural feature. In antiviral screening of disubstituted 1,2,4-oxadiazole analogs, the 4-chlorophenyl-bearing compound achieved 95.4% HIV-1 inhibition at HNC concentration, while the unsubstituted phenyl variant (p-tolyl substitution) exhibited only 65% inhibition under identical conditions—a 30.4 percentage-point performance gap [1]. Similarly, in antifungal SAR studies of 1,2,4-oxadiazole derivatives, the 4-chlorophenyl-substituted core (compound 6) achieved a pMIC value of 7.4 against fungal strains, substantially exceeding the unsubstituted baseline compound (pMIC = 5.8) [2]. These quantitative differences demonstrate that generic oxadiazole substitution yields measurably inferior biological outcomes. Furthermore, the 1,2,4-oxadiazole ring itself is a non-classical amide bioisostere with superior hydrolytic and metabolic stability relative to the amide bond it replaces, a property not conferred by other heterocyclic alternatives such as 1,3,4-oxadiazoles or simple amides [3].

3-(4-Chlorophenyl)-1,2,4-oxadiazole: Quantitative Differentiation Evidence for Procurement Decision-Making


HIV-1 Replication Inhibition: 4-Chlorophenyl Substitution Outperforms p-Tolyl Analog by 30.4 Percentage Points

In a head-to-head comparison of isoxazole-containing disubstituted 1,2,4-oxadiazole analogs evaluated in human CD4+ reporter cell lines (TZM-bl and CEM-GFP) at the highest non-cytotoxic concentration (HNC), the compound bearing a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety demonstrated 95.4% inhibition of HIV-1 replication. In contrast, the structurally analogous p-tolyl (4-methylphenyl) substituted compound achieved only 65% inhibition under the same experimental conditions [1].

Antiviral HIV-1 Infectious Disease

Antifungal Potency: 4-Chlorophenyl Derivative Shows 1.6 pMIC Unit Advantage Over Unsubstituted Core

In a systematic antifungal structure-activity relationship (SAR) study of 1,2,4-oxadiazole derivatives, compound 6—which incorporates the 4-chlorophenyl-substituted 1,2,4-oxadiazole scaffold—exhibited a pMIC value of 7.4 (equivalent to MIC ≈ 0.04 µg/mL). The baseline unsubstituted reference compound (compound 1) in the same study displayed a pMIC of 5.8 (MIC ≈ 1.58 µg/mL) [1]. Compounds with pMIC > 7.0 were categorized as highly active (MIC ≤ 8 µg/mL shown in blue), while those with pMIC ≈ 5.8 were moderately active [1].

Antifungal SAR Drug Discovery

Amide Bioisostere Selection: 1,2,4-Oxadiazole Ring Provides Hydrolytic Stability Not Achievable with Native Amides

The 1,2,4-oxadiazole ring functions as a non-classical bioisostere of amide and ester functionalities. Systematic comparison demonstrates that this heterocycle provides resistance to hydrolysis, whereas native amide bonds undergo enzymatic cleavage in biological matrices [1]. In a comparative study of GSK3 inhibitors, replacement of the carboxamide scaffold with a 1,2,4-oxadiazole moiety maintained target binding while conferring enhanced stability [2]. The 4-chlorophenyl substitution at the 3-position does not alter this core stability advantage; rather, it modulates the electronic and steric profile for target engagement.

Medicinal Chemistry Bioisostere Metabolic Stability

Aqueous Solubility and LogP Profile Enable Predictable Formulation Behavior in Biological Assays

3-(4-Chlorophenyl)-1,2,4-oxadiazole exhibits calculated LogP values of 2.309 [1] to 2.683 [2], placing it within the optimal Lipinski-compliant range for drug-like permeability (LogP ≤ 5). Its aqueous solubility is calculated as 0.27 g/L (≈ 1.5 mM) at 25°C . In comparison, closely related 3-aryl-1,2,4-oxadiazole analogs with additional hydrophobic substituents or lacking the chlorine atom show LogP variations of ±0.5–1.0 units, which can significantly alter compound partitioning and assay reproducibility [2].

Physicochemical Properties ADME Formulation

Commercial Availability at 95–98% Purity from Multiple Vendors Reduces Supply Chain Risk

3-(4-Chlorophenyl)-1,2,4-oxadiazole (CAS 10550-15-9) is commercially available from multiple independent suppliers including AKSci (95% minimum purity), CymitQuimica (98% purity), Apollo Scientific (98% purity), and Chemenu (95% purity) [1]. In contrast, closely related 1,2,4-oxadiazole analogs such as 3-(4-fluorophenyl)-1,2,4-oxadiazole or 3-(4-bromophenyl)-1,2,4-oxadiazole are not consistently stocked across major vendor catalogs, often requiring custom synthesis with associated lead times and cost premiums.

Procurement Supply Chain Chemical Sourcing

3-(4-Chlorophenyl)-1,2,4-oxadiazole: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Anti-HIV-1 Lead Optimization Programs Requiring 4-Chlorophenyl Substitution

In anti-HIV drug discovery, the 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety serves as a privileged fragment for building disubstituted analogs. As demonstrated in CD4+ reporter cell line assays, the 4-chlorophenyl substitution confers 95.4% viral replication inhibition, a 30.4 percentage-point advantage over p-tolyl analogs [1]. This compound is appropriate as a core scaffold for medicinal chemistry teams seeking to establish structure-activity relationships where aryl ring electronics and lipophilicity are critical determinants of antiviral potency.

Antifungal SAR Studies with Defined pMIC Baselines

For antifungal screening programs, the 4-chlorophenyl-substituted 1,2,4-oxadiazole core provides a well-characterized activity benchmark. With a pMIC of 7.4 (MIC ≈ 0.04 µg/mL) relative to an unsubstituted baseline pMIC of 5.8, this scaffold enables quantitative assessment of additional structural modifications [1]. Researchers developing novel antifungal agents can use this compound as a positive control or reference point in minimum inhibitory concentration (MIC) determination assays, particularly when evaluating the contribution of heterocyclic substitution to antifungal efficacy.

Amide Bioisostere Replacement in Metabolic Stability Optimization

In lead optimization campaigns where metabolically labile amide bonds limit compound progression, the 1,2,4-oxadiazole ring serves as a validated bioisosteric replacement [1]. The 3-(4-chlorophenyl)-1,2,4-oxadiazole scaffold provides the hydrolytically stable core while the 4-chlorophenyl group offers a defined electronic and steric profile for target engagement. This compound is suitable for parallel synthesis efforts aimed at generating libraries of amide-to-oxadiazole replacement analogs, with the 4-chlorophenyl substituent serving as a reference point for SAR expansion around the aryl ring.

Pre-Clinical Candidate Profiling with Defined Physicochemical Parameters

The well-characterized LogP (2.309–2.683) and aqueous solubility (0.27 g/L, ≈1.5 mM) of 3-(4-chlorophenyl)-1,2,4-oxadiazole [1][2] make it a suitable starting material for pre-clinical candidate profiling where consistent DMSO stock preparation and assay reproducibility are required. The compound's moderate lipophilicity falls within the Lipinski-compliant range, supporting its use in permeability and cellular uptake studies without the confounding effects of extreme hydrophobicity or hydrophilicity that plague other 3-aryl-1,2,4-oxadiazole analogs with extended aromatic systems.

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